molecular formula C18H23BF3NO3 B13027326 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one

Cat. No.: B13027326
M. Wt: 369.2 g/mol
InChI Key: MDXMHZNDZQDJAP-UHFFFAOYSA-N
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Description

The compound 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one (CAS: 2223045-95-0) is a boronate ester derivative featuring a piperidin-2-one (a six-membered lactam) core, a trifluoromethyl (-CF₃) substituent, and a tetramethyl-1,3,2-dioxaborolane group. This structure combines three key motifs:

  • Boronate ester: Enables participation in Suzuki-Miyaura cross-coupling reactions, critical in medicinal and materials chemistry .
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability, commonly used in drug design.
  • Piperidin-2-one: A lactam ring that influences solubility and hydrogen-bonding interactions.

The compound is synthesized with 95% purity, as reported in commercial catalogs .

Properties

Molecular Formula

C18H23BF3NO3

Molecular Weight

369.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one

InChI

InChI=1S/C18H23BF3NO3/c1-16(2)17(3,4)26-19(25-16)14-9-8-12(11-13(14)18(20,21)22)23-10-6-5-7-15(23)24/h8-9,11H,5-7,10H2,1-4H3

InChI Key

MDXMHZNDZQDJAP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCCC3=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Formation of the Piperidinone Core: The piperidinone core is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Boronate Esters with Heterocyclic Cores

The following table compares the target compound with boronate esters containing similar heterocyclic frameworks:

Compound Name Core Structure Substituents Key Features Reference
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one Piperidin-2-one -CF₃, -B(O₂C₂Me₄) Lactam ring, high purity (95%)
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine Morpholine -CF₃, -B(O₂C₂Me₄) Oxygen-containing ring, lower polarity
1-{4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidin-1-yl}ethan-1-one Piperidine/Pyrazole -B(O₂C₂Me₄), acetyl group Dual heterocycle, potential for catalysis
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea Urea linkage -CF₃, -B(O₂C₂Me₄) Hydrogen-bonding capacity
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole Pyrazole -CF₃, -B(O₂C₂Me₄) Rigid aromatic system

Key Observations :

  • The piperidin-2-one core in the target compound distinguishes it from morpholine or pyrazole derivatives by introducing a lactam ring, which may enhance solubility in polar solvents compared to morpholine .
  • Pyrazole-containing analogs (e.g., ) prioritize aromatic stacking interactions, whereas the target compound’s lactam could favor interactions with enzymes or receptors.

Trifluoromethyl-Substituted Boronate Esters

The trifluoromethyl group is a common pharmacophore. Comparative analysis reveals:

  • Synthetic Accessibility : The target compound’s purity (95%) exceeds typical yields of urea derivatives (e.g., 85–88% for compounds in ), suggesting optimized synthetic routes.

Piperidin-2-one Derivatives

  • 3-Amino-1-(2-methylphenyl)piperidin-2-one (): Lacks the boronate ester but shares the lactam core. The absence of -B(O₂C₂Me₄) limits its utility in Suzuki couplings.
  • Piperidin-2-one vs.

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